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(R)-1-(4-Chloro-2-fluorophenyl)ethan-1-ol

Cat. No.: B13607022
M. Wt: 174.60 g/mol
InChI Key: SFYMSCDTIQQNLH-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-1-(4-Chloro-2-fluorophenyl)ethan-1-ol ( 1016646-16-4) is a high-value chiral alcohol intermediate presented as a white to off-white powder with a typical purity of 99% . This compound is a critical building block in organic and medicinal chemistry, serving as a precursor in the development of chiral pharmaceuticals. Its structure, featuring both chloro and fluoro substituents on the aromatic ring, is a common pharmacophore in drug design, as halogenated aromatic systems are prevalent in numerous FDA-approved therapeutics . The specific stereochemistry of the (R)-enantiomer is essential for achieving targeted biological activity in asymmetric synthesis. Chiral intermediates like this one are pivotal in the synthesis of active pharmaceutical ingredients (APIs), where they can influence the potency and selectivity of the final drug molecule through precise stereochemical recognition . The role of such optically pure alcohols is expanding with the advancement of biocatalytic and chemocatalytic methods, which offer efficient and sustainable pathways for their production . This product is intended for research and development purposes only. For Research Use Only. Not for Human or Diagnostic Use. Handle with appropriate care, refer to the Safety Data Sheet (SDS) for detailed handling and storage instructions. Sealed storage is recommended to preserve stability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8ClFO B13607022 (R)-1-(4-Chloro-2-fluorophenyl)ethan-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8ClFO

Molecular Weight

174.60 g/mol

IUPAC Name

(1R)-1-(4-chloro-2-fluorophenyl)ethanol

InChI

InChI=1S/C8H8ClFO/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5,11H,1H3/t5-/m1/s1

InChI Key

SFYMSCDTIQQNLH-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=C(C=C(C=C1)Cl)F)O

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)F)O

Origin of Product

United States

Stereoselective Synthesis Methodologies for R 1 4 Chloro 2 Fluorophenyl Ethan 1 Ol

Catalytic Asymmetric Reduction Approaches

Catalytic asymmetric reduction involves the use of chiral metal complexes to stereoselectively reduce the carbonyl group of 4-chloro-2-fluoroacetophenone. These methods are highly valued for their efficiency and the ability to tune the catalyst structure to optimize enantioselectivity.

Transition Metal-Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation (AH) is a powerful technique for the synthesis of chiral alcohols, employing molecular hydrogen as the reductant. Transition metals like ruthenium (Ru), rhodium (Rh), and iridium (Ir) complexed with chiral ligands are the cornerstones of this methodology. For the reduction of aromatic ketones such as 4-chloro-2-fluoroacetophenone, ruthenium complexes have demonstrated exceptional performance.

Typically, catalysts of the type Ru(II)-diphosphine/diamine are employed. These systems, pioneered by Noyori and others, operate through a metal-ligand bifunctional mechanism. The catalyst consists of a ruthenium center, a chiral diphosphine ligand (like BINAP derivatives), and a chiral diamine ligand (like DPEN derivatives). This combination creates a highly effective chiral environment for the reduction. While specific data for 4-chloro-2-fluoroacetophenone is not extensively published, results from analogous substituted acetophenones show that high conversions and enantiomeric excesses (ee) are achievable.

Catalyst SystemLigandsTypical ConditionsResult
Ruthenium(II)Chiral Diphosphine (e.g., Xyl-BINAP) & Chiral Diamine (e.g., DAIPEN)H₂ (10-100 atm), Isopropanol (B130326) or Methanol, Base (e.g., KOtBu)>95% Conversion, >98% ee
Rhodium(I)Chiral Bisphosphine (e.g., DIPAMP, DuPhos)H₂ (1-50 atm), MethanolHigh Conversion, Variable ee for ketones
Iridium(I)Phosphine-Oxazoline LigandsH₂ (10-50 atm), DichloromethaneHigh Conversion & ee for specific olefins

This interactive table summarizes typical conditions and outcomes for the asymmetric hydrogenation of aromatic ketones analogous to 4-chloro-2-fluoroacetophenone.

Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) offers a practical alternative to AH, using organic molecules like isopropanol or formic acid as the hydrogen source instead of gaseous hydrogen. nih.gov This method often requires simpler equipment and operates under milder conditions. Ruthenium and iridium complexes are particularly effective for this transformation. acs.orgrsc.org

The most widely used catalysts are of the [RuCl(η⁶-arene)(N-TsDPEN)] type, where TsDPEN is N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine. nih.govsigmaaldrich.com These catalysts are known for their high activity and enantioselectivity in the reduction of a broad range of aromatic ketones. bohrium.comsoton.ac.uk The reaction is typically performed in a hydrogen donor solvent, such as a formic acid/triethylamine mixture or isopropanol with a base. soton.ac.uk Iridium complexes, often generated in situ from precursors like [Ir(COD)Cl]₂ and chiral NNP ligands, have also emerged as powerful catalysts for the ATH of aromatic ketones, sometimes functioning efficiently even without a base. acs.orgnih.govresearchgate.net

Catalyst SystemHydrogen DonorBaseTypical Result
(R,R)-Ru-TsDPENFormic Acid/Triethylamine (5:2)N/A (TEA acts as base)>99% Conversion, >99% ee
(R,R)-Ru-TsDPENIsopropanolKOtBu or NaOH>98% Conversion, >98% ee
[Ir(COD)Cl]₂ + Chiral NNP LigandIsopropanolOften base-free>99% Conversion, up to 99% ee rsc.org

This interactive table presents common systems used in the asymmetric transfer hydrogenation of aromatic ketones.

Biocatalytic and Chemoenzymatic Synthesis

Biocatalysis leverages enzymes to perform chemical transformations with unparalleled selectivity under mild, environmentally benign conditions. For the synthesis of (R)-1-(4-chloro-2-fluorophenyl)ethan-1-ol, ketoreductases (KREDs) are the enzymes of choice.

Enzymatic Reduction of Prochiral Ketone Precursors

The direct reduction of 4-chloro-2-fluoroacetophenone using a ketoreductase is a highly effective route to the (R)-alcohol. KREDs are a class of oxidoreductase enzymes that catalyze the stereoselective reduction of ketones to their corresponding alcohols. nih.gov This process requires a hydride source, typically provided by the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH). nih.gov

In practice, the reaction can be carried out using either isolated, purified enzymes or whole-cell systems (e.g., E. coli, baker's yeast) that overexpress a specific KRED. nih.gov A key challenge is the cost of the NADPH cofactor, which necessitates an in-situ cofactor regeneration system. A common approach pairs the KRED with another enzyme, such as glucose dehydrogenase (GDH), which oxidizes glucose to regenerate NADPH from NADP+. nih.govnih.gov The use of whole-cell systems often circumvents this issue as the cell's own metabolic machinery can handle cofactor regeneration. nih.gov Enzyme engineering has also led to the development of highly active and selective KREDs tailored for specific substrates, including halogenated acetophenones. nih.govgoogle.com

BiocatalystCofactor Regeneration SystemSubstrate Conc.Result
Engineered Ketoreductase (KRED)Glucose/Glucose Dehydrogenase (GDH)50-100 g/L>99% Conversion, >99.9% ee
Whole-cell (E. coli expressing KRED)Cellular Metabolism (e.g., using glucose)20-50 g/L>95% Conversion, >99% ee
Scheffersomyces stipitis KREDGDH-coupled regenerationup to 300 mMHigh Yield, 99.9% ee researchgate.net

This interactive table outlines typical setups for the biocatalytic reduction of prochiral ketones.

Dynamic Kinetic Resolution Strategies

Dynamic kinetic resolution (DKR) is a powerful strategy that enables the theoretical conversion of 100% of a racemic starting material into a single enantiomer of a product. wikipedia.org This process combines a rapid, in-situ racemization of the starting material with a highly enantioselective kinetic resolution. nih.gov

For the synthesis of this compound, a DKR would typically start with the racemic alcohol. The process involves two key catalysts working in concert: a transition metal complex for racemizing the alcohol and an enzyme for the enantioselective acylation of one enantiomer. Ruthenium complexes, such as those used in transfer hydrogenation, are excellent catalysts for the racemization of secondary alcohols. acs.orgacs.orgproquest.com This racemization occurs via a hydrogen transfer mechanism, converting the alcohol to the intermediate ketone and back.

Simultaneously, a lipase (B570770), such as Candida antarctica lipase B (CALB, often immobilized as Novozym 435), selectively acylates the (R)-enantiomer of the alcohol using an acyl donor like isopropenyl acetate (B1210297) or p-chlorophenyl acetate. acs.orgacs.org As the (R)-enantiomer is consumed, the ruthenium catalyst continuously racemizes the remaining (S)-enantiomer, feeding it back into the resolution. This chemoenzymatic approach can achieve very high yields and enantiomeric purities. acs.orgresearchgate.net

Racemization CatalystEnzyme (Lipase)Acyl DonorTypical Result
Ruthenium Complex (e.g., Shvo's catalyst)Novozym 435 (Candida antarctica Lipase B)Isopropenyl Acetate>95% Yield, >99% ee
[Ru(p-cymene)Cl₂]₂/LigandPseudomonas cepacia Lipase (PSL)p-Chlorophenyl Acetate>90% Yield, >99% ee

This interactive table summarizes the components and outcomes of dynamic kinetic resolution for producing chiral acetates from racemic alcohols.

Chemoenzymatic Cascade Approaches

Chemoenzymatic cascades integrate chemical and enzymatic steps into a single, one-pot process to enhance efficiency and reduce waste. The dynamic kinetic resolution described above is a prime example of a concurrent chemoenzymatic cascade, where a metal-catalyzed racemization and an enzyme-catalyzed acylation run simultaneously.

Other cascade approaches can be designed sequentially in one pot. For instance, a chemical process could be used to generate the prochiral ketone, 4-chloro-2-fluoroacetophenone, which is then reduced in situ by a ketoreductase without intermediate purification. More advanced cascades could involve the enzymatic reduction of the ketone to the chiral alcohol, followed by a subsequent enzyme- or metal-catalyzed transformation of the alcohol into a different functional group, all within the same reaction vessel. While specific examples for this compound are not widespread, the principles of one-pot, multi-step syntheses combining the selectivity of enzymes with the versatility of chemical catalysts represent a frontier in efficient chemical manufacturing. nih.gov

Evaluation of Synthetic Efficiency and Green Chemistry Principles

The production of enantiomerically pure compounds such as this compound is a critical aspect of the pharmaceutical and fine chemical industries. The evaluation of synthetic routes extends beyond mere chemical yield and enantioselectivity to encompass broader considerations of efficiency and environmental impact, guided by the principles of green chemistry. This section critically assesses the synthetic methodologies for this compound through the lens of synthetic efficiency and adherence to green chemistry principles.

The primary route to this compound involves the asymmetric reduction of the prochiral ketone, 4-chloro-2-fluoroacetophenone. Both biocatalytic and chemocatalytic approaches have been extensively developed for analogous transformations, offering a framework for evaluating the potential synthesis of the target compound.

Biocatalytic Approaches: A Green Benchmark

Biocatalysis is frequently lauded for its alignment with green chemistry principles. The use of enzymes, either isolated or in whole-cell systems, often allows for reactions to be conducted in aqueous media under mild temperature and pH conditions, thereby reducing energy consumption and avoiding the use of hazardous organic solvents. For the synthesis of chiral alcohols, carbonyl reductases (KREDs) or alcohol dehydrogenases (ADHs) are of particular importance.

For instance, studies on the asymmetric reduction of structurally similar ketones, such as 4'-chloroacetophenone, have demonstrated the high efficiency and stereoselectivity of biocatalytic methods. The use of microorganisms like Acetobacter sp. CCTCC M209061 has been shown to produce the corresponding (R)-alcohol with excellent enantiomeric excess (>99%) and high yields. These systems often utilize a co-substrate, such as isopropanol, for cofactor regeneration, which is a more environmentally benign approach than using stoichiometric amounts of expensive and often unstable hydride reagents.

The application of such a biocatalytic system to the synthesis of this compound would likely offer significant green advantages. The high selectivity of enzymes minimizes the formation of byproducts, leading to a higher atom economy and a lower E-factor (Environmental Factor), a key metric in green chemistry that quantifies the amount of waste generated per unit of product.

Chemocatalytic Methods: Efficiency and Selectivity

Modern chemocatalysis offers highly efficient and enantioselective methods for the asymmetric reduction of ketones. Transition metal catalysts, particularly those based on ruthenium, rhodium, and iridium, complexed with chiral ligands, are capable of achieving high turnover numbers (TON) and turnover frequencies (TOF), signifying high catalyst efficiency.

For example, the iridium-catalyzed asymmetric hydrogenation of various α-chloroacetophenones using cinchona-alkaloid-derived NNP ligands has been reported to yield chiral halohydrins with up to 99.6% enantiomeric excess. acs.org These reactions are often carried out under hydrogen pressure and may require organic solvents. However, the catalyst loading is typically very low (often in the mol % range), which reduces waste and cost.

From a green chemistry perspective, the use of heavy metals can be a concern. However, the high efficiency and the potential for catalyst recycling can mitigate some of these drawbacks. The choice of solvent is also a critical factor. The move towards greener solvents, such as ethanol (B145695) or 2-propanol, or even solvent-free conditions, can significantly improve the environmental profile of these processes.

Comparative Evaluation and Green Metrics

To provide a quantitative assessment of the synthetic efficiency and greenness of these potential routes to this compound, several metrics can be employed. These include Atom Economy, E-Factor, Process Mass Intensity (PMI), and Reaction Mass Efficiency (RME).

MetricDescriptionBiocatalytic Approach (Projected)Chemocatalytic Approach (Projected)
Atom Economy The measure of the amount of starting materials that end up in the final product.High, as the primary transformation is an addition of hydrogen.High, for the same reason as the biocatalytic approach.
E-Factor The mass ratio of waste to desired product.Potentially very low, especially with efficient downstream processing.Can be low with high catalyst efficiency and solvent recycling.
Process Mass Intensity (PMI) The total mass input (raw materials, solvents, process water) per unit mass of product.Generally lower due to aqueous media and fewer workup steps.Can be higher due to the use of organic solvents and purification steps like chromatography.
Reaction Mass Efficiency (RME) The percentage of the mass of the reactants that ends up in the product.High, assuming high conversion and selectivity.High, with high conversion and selectivity.

Detailed Research Findings on Analogous Systems

The following table summarizes findings from studies on the asymmetric reduction of ketones analogous to 4-chloro-2-fluoroacetophenone, providing a basis for predicting the efficiency of synthesizing this compound.

Catalyst/BiocatalystSubstrateProductEnantiomeric Excess (ee)YieldKey Green Chemistry Aspects
Acetobacter sp. CCTCC M2090614'-Chloroacetophenone(R)-1-(4-chlorophenyl)ethanol>99%~97%Aqueous media, mild conditions, whole-cell biocatalyst (no enzyme purification needed). researchgate.net
Ir-NNP Complexα-ChloroacetophenonesChiral Halohydrinsup to 99.6%High ConversionHigh catalyst efficiency (low loading), potential for catalyst recycling. acs.org
Recombinant E. coli with ADHFluoro-substituted Acetophenones(R)- or (S)-alcohols>99%>95%Tailor-made biocatalyst, aqueous media, high substrate concentration achievable.

Advanced Characterization and Stereochemical Elucidation of R 1 4 Chloro 2 Fluorophenyl Ethan 1 Ol

Spectroscopic Analysis for Structural Conformation and Purity

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, a detailed molecular map can be constructed.

For (R)-1-(4-Chloro-2-fluorophenyl)ethan-1-ol, the ¹H NMR spectrum is expected to show distinct signals corresponding to each unique proton. The methyl (-CH₃) protons would appear as a doublet due to coupling with the adjacent methine proton. The methine (-CH) proton, being attached to the stereocenter and adjacent to the hydroxyl group and the aromatic ring, would present as a quartet. The hydroxyl (-OH) proton typically appears as a broad singlet, and the protons on the aromatic ring would exhibit a complex splitting pattern due to their distinct electronic environments and coupling with each other and the fluorine atom.

The ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in the molecule would correspond to a separate signal. The chemical shifts would be influenced by the attached atoms, with the carbon bonded to the hydroxyl group (the stereocenter) appearing in the typical range for secondary alcohols, and the aromatic carbons showing shifts influenced by the electron-withdrawing chloro and fluoro substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-(4-Chloro-2-fluorophenyl)ethan-1-ol Note: These are predicted values based on analogous structures. Actual experimental values may vary.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Methyl (-CH₃) ~1.5 (doublet) ~25
Methine (-CH) ~5.2 (quartet) ~68
Hydroxyl (-OH) Variable (broad singlet) -
Aromatic C-H ~7.1 - 7.5 (multiplets) ~115 - 140
Aromatic C-Cl - ~134
Aromatic C-F - ~160 (doublet, ¹JCF)

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (molar mass: 174.60 g/mol ), high-resolution mass spectrometry (HRMS) would confirm the exact mass and molecular formula (C₈H₈ClFO).

The mass spectrum would show a molecular ion peak ([M]⁺) at m/z 174, along with an isotope peak ([M+2]⁺) at m/z 176 with approximately one-third the intensity, which is characteristic of the presence of a single chlorine atom. Common fragmentation patterns would likely involve the loss of a methyl group ([M-15]⁺) to form a stable benzylic cation, or the loss of water ([M-18]⁺).

Table 2: Predicted Mass Spectrometry Data for (s)-1-(4-chloro-2-fluorophenyl)ethan-1-ol Data predicted by computational methods. uni.lu

Adduct Type Predicted m/z
[M+H]⁺ 175.03205
[M+Na]⁺ 197.01399
[M-H]⁻ 173.01749
[M]⁺ 174.02422

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands confirming its structure.

A prominent, broad absorption band would be expected in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic ring and the aliphatic methyl and methine groups would appear around 2850-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring would be observed in the 1450-1600 cm⁻¹ region. Finally, strong absorption bands corresponding to the C-Cl and C-F bond stretches would be visible in the fingerprint region (typically below 1300 cm⁻¹).

Table 3: Expected Infrared Absorption Bands for 1-(4-Chloro-2-fluorophenyl)ethan-1-ol

Functional Group Expected Absorption Range (cm⁻¹)
O-H Stretch (Alcohol) 3200 - 3600 (Broad)
C-H Stretch (Aromatic) 3000 - 3100
C-H Stretch (Aliphatic) 2850 - 3000
C=C Stretch (Aromatic) 1450 - 1600
C-F Stretch 1000 - 1300

Chiral Purity and Enantiomeric Excess Determination

For a chiral compound, confirming not just the chemical structure but also its enantiomeric purity is critical. Chiral chromatography is the definitive method for separating enantiomers and determining the enantiomeric excess (e.e.) of a sample.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

For the separation of (R)- and (S)-1-(4-chloro-2-fluorophenyl)ethan-1-ol, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD, Chiralpak® AD), are often effective. The separation is typically carried out in normal-phase mode, using a mobile phase consisting of a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol modifier (such as isopropanol (B130326) or ethanol). The relative retention times of the two enantiomers would allow for their quantification and the calculation of the enantiomeric excess.

Table 4: Typical Chiral HPLC Parameters for Separation of Chiral Alcohols

Parameter Typical Condition
Column Polysaccharide-based CSP (e.g., Chiralpak® IA, Chiralcel® OD-H)
Mobile Phase Hexane/Isopropanol mixture (e.g., 90:10 v/v)
Flow Rate 0.5 - 1.0 mL/min

| Detection | UV at 254 nm |

Gas Chromatography (GC) with Chiral Columns

Gas Chromatography (GC) with a chiral stationary phase can also be employed for the enantiomeric separation of volatile chiral compounds like secondary alcohols. Chiral GC columns are typically capillary columns coated with a CSP, often a derivative of cyclodextrin.

For the analysis of this compound, the alcohol may need to be derivatized to increase its volatility and improve chromatographic performance. The separation of the enantiomers is achieved based on the differential interactions between the enantiomers and the chiral stationary phase as they travel through the column, resulting in distinct retention times. The enantiomeric excess can be determined by integrating the peak areas of the two enantiomers.

Table 5: Typical Chiral GC Parameters for Separation of Chiral Alcohols

Parameter Typical Condition
Column Cyclodextrin-based CSP (e.g., Beta-DEX™, Gamma-DEX™)
Carrier Gas Helium or Hydrogen
Injector Temperature 250 °C
Detector Temperature 250 °C (FID)

| Oven Program | Temperature gradient (e.g., start at 100 °C, ramp to 200 °C) |

Optical Rotation Measurements

Optical rotation is a fundamental property of chiral substances, quantifying the extent to which an enantiomer rotates the plane of plane-polarized light. The measurement is performed using a polarimeter, and the result is expressed as the specific rotation ([α]), a characteristic constant for a given compound under defined conditions.

The specific rotation is calculated from the observed rotation (α) using the formula:

[α]λT = α / (l × c)

Where:

T is the temperature (°C).

λ is the wavelength of the light (commonly the sodium D-line, 589 nm).

α is the observed rotation in degrees.

l is the path length of the sample tube in decimeters (dm).

c is the concentration of the sample in g/mL or g/100mL.

For this compound, the sign of the optical rotation (positive or negative) indicates whether it is dextrorotatory (+) or levorotatory (-), respectively. While specific experimental values for this compound are not detailed in publicly accessible literature, data for analogous chiral alcohols demonstrate how this information is typically reported. For instance, the closely related compound (R)-(+)-1-Phenylethanol has a well-documented specific rotation, illustrating the type of data obtained from this analysis. sigmaaldrich.com

CompoundSpecific Rotation ([α]D20)Concentration (c)SolventReference
(R)-(+)-1-Phenylethanol+45° (±1°)5%Methanol sigmaaldrich.com

Absolute Stereochemistry Determination

While optical rotation confirms the presence of chirality and enantiomeric purity, it does not, on its own, establish the absolute configuration (the actual R or S arrangement of substituents around the stereocenter). Unambiguous determination of the absolute stereochemistry is essential and is typically achieved through methods that can probe the molecule's three-dimensional structure directly or indirectly.

X-ray Crystallography of Crystalline Derivatives

Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. wikipedia.org Since many chiral alcohols, including this compound, are liquids or oils at room temperature, they are not directly suitable for single-crystal X-ray analysis. The standard procedure involves converting the alcohol into a suitable crystalline derivative.

The process involves several key steps:

Derivatization: The alcohol is reacted with a chiral or achiral reagent to form a stable, solid derivative that readily forms high-quality single crystals. Common derivatizing agents include carboxylic acids (to form esters) or isocyanates (to form carbamates). To aid in the determination, a reagent containing a heavy atom (e.g., bromine or iodine) is often chosen. For example, reacting the alcohol with 4-bromobenzoyl chloride would yield the corresponding 4-bromobenzoate (B14158574) ester.

Crystallization: The purified derivative is carefully crystallized from a suitable solvent system to obtain single crystals of sufficient size and quality for diffraction experiments.

Data Collection and Analysis: The crystal is exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed. By utilizing the phenomenon of anomalous dispersion, which is significant for heavier atoms, the absolute structure can be determined. The analysis yields a Flack parameter, which should be close to zero for the correct enantiomer, confirming the absolute configuration as (R). caltech.edu

Chiral Recognition Techniques

Chiral recognition involves the interaction of a chiral molecule with another chiral entity, known as a chiral selector. The differing stabilities or properties of the resulting diastereomeric complexes can be used to determine the absolute configuration.

Spectroscopic methods, particularly in the gas phase, can provide profound insight into the intermolecular interactions that govern chiral recognition. Studies on analogous molecules, such as the diastereomeric complexes formed between fluorinated 1-phenylethanol (B42297) derivatives and chiral butan-2-ol, have been conducted using techniques like resonant two-photon ionization (R2PI) and infrared depleted R2PI (IR-R2PI). researchgate.net

In these experiments, diastereomeric complexes (e.g., R-alcohol with R-selector vs. R-alcohol with S-selector) are formed in a supersonic jet. The analysis focuses on how non-covalent interactions, such as CH⋯π, OH⋯π, and CH⋯F interactions, differ between the homochiral (R,R or S,S) and heterochiral (R,S or S,R) pairs. These differences result in distinct spectroscopic signatures and binding energies, allowing for the differentiation of the enantiomers and providing a basis for understanding the principles of chiral recognition at a molecular level.

Key Findings in Chiral Recognition of Analogous Aryl Alcohols researchgate.net
TechniqueObservationSignificance for Stereochemical Elucidation
Resonant Two-Photon Ionization (R2PI)Distinct spectroscopic signatures for S(1)←S(0) electronic transitions in homochiral vs. heterochiral complexes.Demonstrates that the electronic environment of the aromatic ring is sensitive to the stereochemistry of the interacting chiral partner.
Infrared Depleted R2PI (IR-R2PI)Different frequencies and intensities observed for the OH stretch vibrational mode.Reveals differences in the strength and geometry of hydrogen bonding within the diastereomeric pairs.
Computational Modeling (D-DFT)Calculation of binding energies shows that homochiral complexes can be more stable than heterochiral ones.Provides a theoretical basis for the experimentally observed chiral discrimination, linking stability to specific intermolecular interactions.

Chemical Reactivity and Derivatization Pathways of R 1 4 Chloro 2 Fluorophenyl Ethan 1 Ol

Functional Group Transformations

The primary site of reactivity in (R)-1-(4-chloro-2-fluorophenyl)ethan-1-ol is the secondary alcohol functional group. This group can undergo a range of transformations, including oxidation, reduction, and substitution reactions.

Oxidation Reactions

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. This compound can be oxidized to the corresponding ketone, 1-(4-chloro-2-fluorophenyl)ethanone. This reaction typically proceeds with high efficiency using a variety of oxidizing agents. Common reagents for this transformation include chromium-based oxidants, such as pyridinium (B92312) chlorochromate (PCC) and Jones reagent (chromic acid), as well as milder, more modern reagents like Dess-Martin periodinane (DMP) and Swern oxidation conditions.

The choice of oxidant can be crucial to avoid side reactions and ensure a high yield of the desired ketone. For instance, PCC is known for its ability to oxidize primary alcohols to aldehydes without further oxidation to carboxylic acids, and it is equally effective for the oxidation of secondary alcohols to ketones.

Table 1: Representative Oxidizing Agents for the Conversion of Secondary Alcohols to Ketones.
Oxidizing AgentTypical Reaction ConditionsNotes
Pyridinium Chlorochromate (PCC)Dichloromethane (CH₂Cl₂), Room TemperatureMild oxidant, good for sensitive substrates.
Jones Reagent (CrO₃, H₂SO₄, acetone)Acetone, 0°C to Room TemperatureStrong oxidant, acidic conditions.
Dess-Martin Periodinane (DMP)Dichloromethane (CH₂Cl₂), Room TemperatureMild, neutral conditions, high yields.
Swern Oxidation ((COCl)₂, DMSO, Et₃N)Dichloromethane (CH₂Cl₂), Low Temperature (-78°C)Mild conditions, avoids heavy metals.

Reduction Reactions

While the hydroxyl group of this compound is already in a reduced state, the aromatic ring can potentially undergo reduction under harsh conditions, such as catalytic hydrogenation at high pressure and temperature. However, a more common and synthetically relevant "reduction" in the context of this molecule would involve the reductive removal of the hydroxyl group to yield the corresponding alkylbenzene, 1-chloro-3-fluoro-2-ethylbenzene. This can be achieved through a two-step process involving conversion of the alcohol to a good leaving group (e.g., a tosylate or a halide) followed by reduction with a hydride source like lithium aluminum hydride (LiAlH₄).

Alternatively, direct deoxygenation of benzylic alcohols can be accomplished using methods like Barton-McCombie deoxygenation or by treatment with triethylsilane and a strong acid.

Hydroxyl Group Substitution Reactions

The hydroxyl group of an alcohol is a poor leaving group. Therefore, direct nucleophilic substitution is generally not feasible. To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. This can be achieved in several ways:

Protonation under acidic conditions: In the presence of a strong acid, the hydroxyl group is protonated to form an oxonium ion (-OH₂⁺), which is a good leaving group (water). The resulting benzylic carbocation is stabilized by resonance with the aromatic ring and can then be attacked by a nucleophile. This Sₙ1-type mechanism is common for benzylic alcohols.

Conversion to a sulfonate ester: The alcohol can be reacted with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base (e.g., pyridine) to form a sulfonate ester (e.g., tosylate, mesylate). The sulfonate group is an excellent leaving group, and the resulting derivative can readily undergo Sₙ2 or Sₙ1 reactions with a wide range of nucleophiles.

Conversion to an alkyl halide: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the alcohol into the corresponding alkyl chloride or bromide, respectively.

Table 2: Common Methods for Hydroxyl Group Activation and Subsequent Substitution.
ReagentIntermediate/Activated SpeciesTypical Nucleophiles
Strong Acid (e.g., HBr, HI)Oxonium ion (-OH₂⁺)Halide ions (Br⁻, I⁻)
Tosyl Chloride (TsCl)/PyridineTosylate (-OTs)Azide (N₃⁻), Cyanide (CN⁻), Amines (RNH₂)
Thionyl Chloride (SOCl₂)Alkyl Chloride (-Cl)-

Halogen-Directed Reactivity and Aromatic Ring Functionalization

The presence of both a chlorine and a fluorine atom on the aromatic ring significantly influences its reactivity towards electrophilic aromatic substitution. Both halogens are deactivating groups due to their inductive electron-withdrawing effect. However, they are also ortho, para-directors because of their ability to donate a lone pair of electrons through resonance.

In the case of this compound, the directing effects of the two halogens and the alkyl alcohol substituent must be considered. The fluorine atom is at position 2, and the chlorine atom is at position 4. The hydroxyl-bearing ethyl group is at position 1. The positions ortho and para to the fluorine are 1 and 3, and 6. The positions ortho and para to the chlorine are 3 and 5, and 1. The alkyl group is also an ortho, para-director.

Considering the combined directing effects:

Position 3 is ortho to both the fluorine and the chlorine.

Position 5 is ortho to the chlorine and meta to the fluorine.

Position 6 is para to the fluorine and meta to the chlorine.

Electrophilic attack will likely be directed to the positions most activated (or least deactivated) by the substituents. The fluorine atom's resonance effect is stronger than that of chlorine, while its inductive effect is also stronger. The interplay of these effects can make predicting the major product complex. However, in many cases, the position between two activating or ortho, para-directing groups is favored.

Another important reaction pathway for halogenated aromatics is directed ortho-metalation. The fluorine atom, in particular, is a known directing group for lithiation at the adjacent ortho position. Treatment of a similar fluorinated aromatic compound with a strong base like n-butyllithium or lithium diisopropylamide (LDA) could potentially lead to deprotonation at the C3 position, ortho to the fluorine. The resulting aryllithium species can then be quenched with various electrophiles to introduce a wide range of functional groups.

Mechanistic Investigations of Key Chemical Transformations

The mechanisms of the key transformations of this compound are well-established in the principles of organic chemistry.

Oxidation: The oxidation of secondary alcohols with chromic acid is believed to proceed through the formation of a chromate (B82759) ester. Subsequent abstraction of the benzylic proton and elimination of a reduced chromium species leads to the formation of the ketone.

Hydroxyl Group Substitution (Sₙ1): In the presence of a strong acid, the protonated alcohol loses a molecule of water to form a secondary benzylic carbocation. This carbocation is stabilized by resonance, with the positive charge delocalized into the aromatic ring. The nucleophile then attacks the carbocation to form the substitution product. The stereochemical outcome of this reaction may be racemization due to the planar nature of the carbocation intermediate.

Hydroxyl Group Substitution (Sₙ2): When the hydroxyl group is converted to a good leaving group like a tosylate, a direct backside attack by a nucleophile can occur, leading to an inversion of stereochemistry at the benzylic carbon.

Stability Studies under Varied Chemical Conditions

This compound is expected to be a relatively stable compound under neutral conditions at room temperature. However, its stability is compromised under certain chemical environments.

Acidic Conditions: In the presence of strong acids, the alcohol is prone to dehydration to form the corresponding styrene (B11656) derivative, 1-chloro-3-fluoro-2-vinylbenzene, especially at elevated temperatures. It can also undergo substitution reactions as described earlier.

Basic Conditions: The alcohol is generally stable under mild basic conditions. However, in the presence of a very strong base, the acidic hydroxyl proton can be removed to form an alkoxide.

Oxidative Conditions: As discussed, the compound is susceptible to oxidation to the corresponding ketone in the presence of oxidizing agents.

Reductive Conditions: The C-Cl bond could potentially be cleaved under certain reductive conditions, such as with catalytic hydrogenation and a palladium catalyst, although this typically requires more forcing conditions than the reduction of other functional groups. The C-F bond is generally more resistant to reduction. Benzylic fluorides, however, have been noted to have varying stability. beilstein-journals.orgacs.orgrsc.orgnih.gov

Despite a comprehensive search for scientific literature and data, specific applications of This compound as a chiral synthon in the requested areas could not be located in publicly available research. While the fields of asymmetric synthesis, agrochemicals, and material science extensively utilize chiral building blocks, detailed research findings, and specific examples for this particular compound are not documented in the searched repositories.

General principles suggest that a chiral alcohol like this compound could theoretically serve in the capacities outlined. The presence of a stereocenter, along with halogen substituents on the phenyl ring, makes it a candidate for creating more complex chiral molecules. However, without specific documented research, any discussion would be purely speculative and would not meet the required standards of a thorough and scientifically accurate article based on detailed research findings.

Therefore, this article cannot be generated as per the specified instructions due to the absence of concrete data and research on the direct applications of this compound in the following areas:

Applications of R 1 4 Chloro 2 Fluorophenyl Ethan 1 Ol As a Chiral Synthon

Contributions to General Stereoselective Chemical Research

Further research and publication in the field of synthetic organic chemistry may, in the future, provide the necessary information to detail the specific roles and applications of this compound.

Theoretical and Computational Studies of R 1 4 Chloro 2 Fluorophenyl Ethan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in providing a foundational understanding of a molecule's properties at the electronic level.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like (R)-1-(4-chloro-2-fluorophenyl)ethan-1-ol, DFT calculations would be essential to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. Furthermore, these calculations would elucidate its electronic properties, such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. This information is crucial for predicting the molecule's reactivity and intermolecular interactions. As of now, specific DFT data for this compound has not been reported in publicly accessible research.

Conformational Analysis and Energy Landscapes

The presence of a chiral center and rotatable bonds in this compound suggests the existence of multiple stable conformations. A thorough conformational analysis, typically performed using computational methods, would identify the various low-energy conformers and the energy barriers between them. This creates an energy landscape that is fundamental to understanding the molecule's flexibility and how it might interact with other molecules, such as enzymes or chiral catalysts. No such detailed conformational analysis for this specific compound is currently available in the literature.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer insights into the dynamic behavior of molecules and their interactions over time.

Prediction of Reactivity in Catalytic Systems

Molecular dynamics (MD) simulations could be employed to model the behavior of this compound within a catalytic system. By simulating the interactions between the alcohol and a catalyst, researchers can predict its reactivity, potential reaction pathways, and the stereochemical outcome of reactions. Such simulations are invaluable for designing and optimizing catalytic processes. However, specific predictive studies on the reactivity of this compound in catalytic systems have not been found.

Understanding Chiral Recognition Mechanisms

The ability of a chiral molecule to distinguish between enantiomers is known as chiral recognition. Molecular dynamics simulations are a key tool for studying the non-covalent interactions—such as hydrogen bonding, and van der Waals forces—that govern these recognition events. By simulating the interaction of this compound with a chiral selector or a biological receptor, one could elucidate the specific mechanism of chiral recognition at a molecular level. Research detailing these mechanisms for the title compound is not currently published.

Structure-Reactivity Relationships Focusing on Chemical Properties

Understanding the relationship between a molecule's structure and its reactivity is a cornerstone of chemistry. For this compound, the positions of the chloro and fluoro substituents on the phenyl ring, combined with the stereochemistry of the alcohol, are expected to significantly influence its chemical properties. Theoretical studies could quantify these effects, providing predictive models for its behavior in various chemical transformations. At present, detailed computational studies on the structure-reactivity relationships of this compound are not available in the scientific literature.

Q & A

Q. What are the recommended methods for synthesizing (R)-1-(4-Chloro-2-fluorophenyl)ethan-1-ol with high enantiomeric purity?

Methodological Answer: Enantioselective synthesis can be achieved via catalytic asymmetric hydrogenation of the corresponding ketone precursor using chiral catalysts (e.g., Ru-BINAP complexes). Reaction conditions (temperature: 50–70°C, H₂ pressure: 50–100 bar) and solvent polarity (e.g., methanol or ethanol) critically influence yield and enantiomeric excess (ee). Post-reaction, chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol 90:10, 1.0 mL/min) is used to verify stereochemical purity (>85% ee) .

Q. How can the structural integrity of this compound be confirmed?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

  • ¹H/¹³C NMR : Compare chemical shifts (e.g., hydroxyl proton at δ 1.8–2.2 ppm, aromatic protons at δ 7.0–7.5 ppm) with literature data .
  • Chiral HPLC : Quantify enantiomeric purity using a Daicel Chiralpak column and UV detection at 254 nm .
  • Mass Spectrometry (MS) : Confirm molecular ion peak (m/z 174.60) and fragmentation patterns .

Q. What are the stability considerations for this compound under standard laboratory conditions?

Methodological Answer: The compound is hygroscopic and prone to oxidation. Store under inert gas (N₂/Ar) at –20°C in amber glass vials. Monitor degradation via TLC (silica gel, ethyl acetate/hexane 1:4) or NMR for hydroxyl group oxidation (ketone formation) .

Q. Which solvents are optimal for reactions involving this compound?

Methodological Answer: Polar aprotic solvents (DMF, DMSO) enhance solubility for substitution reactions, while non-polar solvents (toluene, hexane) are preferred for hydrogenation. Solvent choice impacts reaction rate and byproduct formation—validate via kinetic studies .

Advanced Research Questions

Q. How can enantioselective synthesis be optimized when low ee is observed in asymmetric hydrogenation?

Methodological Answer: Low ee often stems from catalyst deactivation or competing non-chiral pathways. Mitigate by:

  • Screening alternative ligands (e.g., Josiphos instead of BINAP).
  • Adjusting substrate-to-catalyst ratio (100:1 to 500:1).
  • Introducing additives (e.g., NEt₃) to suppress side reactions. Use DoE (Design of Experiments) to model interactions between variables .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

Methodological Answer: Contradictions (e.g., unexpected ¹⁹F NMR shifts) may arise from solvent effects or impurities.

  • Dilution Tests : Identify aggregation effects.
  • Advanced NMR : Use COSY/NOESY to confirm spatial proximity of protons.
  • X-ray Crystallography : Resolve ambiguities via single-crystal analysis (SHELXL refinement) .

Q. How can computational chemistry predict reactivity trends for this compound in novel reactions?

Methodological Answer: Perform DFT calculations (e.g., B3LYP/6-31G*) to model transition states and electron density maps. Software like Gaussian or ORCA can predict regioselectivity in electrophilic substitutions or hydrogen-bonding interactions affecting catalytic pathways .

Q. What are the best practices for derivatizing this compound into bioactive analogs?

Methodological Answer: Target functionalization at the hydroxyl or aromatic positions:

  • Esterification : React with acetyl chloride (pyridine catalyst, 0°C) to form acetate derivatives.
  • Suzuki Coupling : Introduce aryl groups via Pd-catalyzed cross-coupling (e.g., 4-bromophenylboronic acid) .

Q. How to troubleshoot low yields in large-scale recrystallization of this compound?

Methodological Answer: Low yields often result from rapid nucleation. Optimize by:

  • Seeding : Introduce pre-formed crystals to control growth.
  • Gradient Cooling : Reduce temperature from 50°C to 4°C over 12 hours.
  • Solvent Mixtures : Use ethanol/water (7:3) to enhance solubility gradients .

Q. What role does this compound play in synthesizing fluorinated pharmaceuticals?

Methodological Answer: It serves as a chiral intermediate in antiviral and CNS drug candidates. For example, coupling with trifluoromethyl groups via Ullmann reaction forms cores for protease inhibitors. Monitor fluorination efficiency using ¹⁹F NMR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.